zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[55]undecane-2,8-dione;dichloride is a coordination compound that features a zinc ion coordinated with a bicyclic bis(urea) ligand
Preparation Methods
The synthesis of zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride typically involves the reaction of zinc chloride with the bicyclic bis(urea) ligand, 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione . The reaction is carried out under controlled conditions to ensure the formation of the desired coordination polymer. Industrial production methods may involve scaling up this reaction while maintaining the necessary purity and structural integrity of the compound.
Chemical Reactions Analysis
zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride can undergo various chemical reactions, including coordination reactions with other ligands, substitution reactions, and potential redox reactions. Common reagents used in these reactions include other metal salts, organic ligands, and reducing or oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of coordination chemistry and materials science. It has been studied for its potential use in creating coordination polymers with unique structural and functional properties . Additionally, its ability to form stable complexes with various ligands makes it a valuable tool in the study of metal-ligand interactions and the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride involves the coordination of the zinc ion with the nitrogen and oxygen atoms of the bicyclic bis(urea) ligand. This coordination results in the formation of a stable tetrahedral geometry around the zinc ion, which can interact with other molecules through hydrogen bonding and other intermolecular forces .
Comparison with Similar Compounds
Similar compounds to zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride include other zinc coordination compounds with different ligands, such as zinc acetate, zinc sulfate, and zinc nitrate. These compounds share the common feature of zinc coordination but differ in their ligand structures and resulting properties. The unique bicyclic bis(urea) ligand in this compound provides distinct structural and functional characteristics that set it apart from other zinc coordination compounds .
Properties
IUPAC Name |
zinc;4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2.2ClH.Zn/c1-9(2)5-11(14-7(16)12-9)6-10(3,4)13-8(17)15-11;;;/h5-6H2,1-4H3,(H2,12,14,16)(H2,13,15,17);2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXNNBAAEGSYKP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(NC(=O)N2)(C)C)NC(=O)N1)C.[Cl-].[Cl-].[Zn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.